molecular formula C21H28N2O5 B4957021 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4957021
M. Wt: 388.5 g/mol
InChI Key: JDYYWYYMDHECRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide, also known as FMP-NME, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to interact with specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain sensation and reward pathways. This compound has also been found to interact with the serotonin receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease cell viability in cancer cells, induce apoptosis, and inhibit cell migration and invasion. This compound has also been found to reduce pain sensitivity and increase pain threshold in animal models. Additionally, it has been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is its high purity and yield, which makes it suitable for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the research of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as an anticancer agent, as it has shown promising results in inhibiting cancer cell growth. Another direction is to explore its potential as an analgesic, as it has been found to reduce pain sensitivity in animal models. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with N-(2-methoxyethyl)piperidine, followed by the addition of 3-furylmethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.

Scientific Research Applications

2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. This compound has also been investigated for its use as an analgesic, as it has been found to reduce pain in animal models.

Properties

IUPAC Name

2-[1-(furan-3-ylmethyl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-25-12-8-22-21(24)19-4-3-18(26-2)13-20(19)28-17-5-9-23(10-6-17)14-16-7-11-27-15-16/h3-4,7,11,13,15,17H,5-6,8-10,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYWYYMDHECRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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